molecular formula C16H24ClN3O3S B2513014 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-62-8

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2513014
CAS No.: 2034283-62-8
M. Wt: 373.9
InChI Key: KMPRROCYZPKEHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains (e.g., single, double, ionic, covalent), and other structural features .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., reactivity, stability) .

Scientific Research Applications

Synthesis and Characterization of Polyamides and Poly(amide-imide)s

Polyamides and poly(amide–imide)s have been synthesized through a nucleophilic displacement reaction, involving a compound structurally related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, showcasing the utility of such compounds in the creation of polymers with high thermal stability and solubility in polar solvents. These polymers are amorphous, excluding certain derivatives, and exhibit no significant weight loss before 400 °C, indicating their potential for high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Synthesis of Vinylsulfones and Vinylsulfonamides

The development of various vinylsulfones and vinylsulfonamides, through a reported efficient and general protocol, illustrates the adaptability and significance of this compound derivatives in synthetic organic chemistry. These compounds exhibit a wide range of biological activities, mainly as enzyme inhibitors, and are vital in 1,4‑addition and electrocyclization reactions, highlighting their versatility in medicinal and organic chemistry research contexts.

Antiviral and Antibacterial Applications

Compounds structurally related to this compound have shown promise in the development of antiviral and antibacterial agents. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid exhibited anti-tobacco mosaic virus activity, underscoring the potential of these compounds in creating new therapeutic agents (Chen et al., 2010).

Inhibition of Tyrosine Kinase

Derivatives of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, related to this compound, have been identified as potent pan-erbB tyrosine kinase inactivators. One such compound, CI-1033, has entered clinical trials, demonstrating the critical role of these derivatives in developing novel cancer therapies (Smaill et al., 2001).

Safety and Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it .

Properties

IUPAC Name

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-5-3-4-6-15(14)17/h3-6,13,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPRROCYZPKEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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